2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-
Description
The compound 2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- (CAS 55909-92-7) is a structurally complex azo dye derivative characterized by:
- A naphthalene core with two sulfonic acid groups at positions 2 and 6.
- An amino group at position 3 and an azo group (-N=N-) at position 2.
- A 4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl substituent on the azo group, which enhances water solubility and reactivity .
Its molecular formula is C₂₆H₂₅N₅O₁₉S₆, and it is primarily used in textile dyeing due to its ability to form covalent bonds with cellulose fibers under alkaline conditions. The presence of multiple sulfonic acid groups (-SO₃H) and a sulfooxyethylsulfonyl moiety (-SO₂-C₂H₄-OSO₃H) contributes to its high solubility and stability in aqueous media .
Properties
CAS No. |
56317-51-2 |
|---|---|
Molecular Formula |
C18H17N3O12S4 |
Molecular Weight |
595.6 g/mol |
IUPAC Name |
3-amino-4-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C18H17N3O12S4/c19-17-16(36(27,28)29)10-11-9-14(35(24,25)26)5-6-15(11)18(17)21-20-12-1-3-13(4-2-12)34(22,23)8-7-33-37(30,31)32/h1-6,9-10H,7-8,19H2,(H,24,25,26)(H,27,28,29)(H,30,31,32) |
InChI Key |
JWBAKTMKKFYQDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=CC(=C2N)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)CCOS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Naphthalene to Obtain 2,7-Naphthalenedisulfonic Acid
The foundational step in synthesizing the target compound is the preparation of 2,7-naphthalenedisulfonic acid , a key intermediate. A patented industrial method describes a two-step sulfonation process with controlled parameters to maximize yield and purity:
Step 1: Naphthalene is reacted with concentrated sulfuric acid (≥90%, typically 98%) under an inert gas atmosphere (e.g., nitrogen) at 80–95 °C for 150–180 minutes. This produces an intermediate sulfonated product.
Step 2: The intermediate is further reacted with concentrated sulfuric acid under negative pressure (vacuum of 10–100 Pa) at elevated temperature (135–145 °C) for 1.5–10 hours. After reaction completion, the mixture is cooled, diluted with water to adjust acidity (50–90% acidity), and filtered to isolate high-purity 2,7-naphthalenedisulfonic acid.
| Step | Reagents & Conditions | Parameters | Outcome |
|---|---|---|---|
| 1 | Naphthalene (1 mol) + 1.15–1.3 mol 98% H₂SO₄, N₂ atmosphere | 80–95 °C, 150 min | Intermediate sulfonated product |
| 2 | Intermediate + 2–2.5 mol 98% H₂SO₄, vacuum (10 Pa) | 135 °C, 6 h; cool to 50 °C; dilute | 2,7-Naphthalenedisulfonic acid |
This method improves naphthalene conversion efficiency and product purity while reducing energy consumption and cost, making it suitable for industrial scale production.
Diazotization and Azo Coupling to Form the Azo Linkage
The azo linkage at position 4 of the naphthalenedisulfonic acid is introduced via diazotization of an aromatic amine followed by azo coupling:
Diazotization: Aromatic amines (e.g., 4-[[2-(sulfooxy)ethyl]sulfonyl]aniline derivatives) are treated with nitrous acid (generated in situ from sodium nitrite and acid) at low temperature (0–5 °C) and controlled pH (4–6) to form diazonium salts.
Azo Coupling: The diazonium salt is then coupled with the 3-amino-2,7-naphthalenedisulfonic acid under similar temperature and pH conditions to form the azo bond at position 4.
Critical parameters include maintaining low temperature to prevent diazonium salt decomposition and controlling pH to optimize coupling efficiency.
Introduction of Sulfooxyethylsulfonyl Group
The sulfooxyethylsulfonyl substituent on the phenyl ring is introduced via sulfonylation reactions using sulfonating agents such as chlorosulfonic acid or oleum, followed by substitution with ethylene glycol or related sulfooxyethyl derivatives.
Reaction conditions typically involve stoichiometric excess of sulfonating agents (1.5–2.0 equivalents), controlled temperature, and reaction time to ensure complete functionalization.
Purification involves crystallization and filtration to remove unreacted reagents and by-products.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents & Conditions | Product/Intermediate | Critical Parameters |
|---|---|---|---|---|
| 1 | Sulfonation | Naphthalene + 98% H₂SO₄, 80–95 °C, inert gas | Intermediate sulfonated naphthalene | Molar ratios, temperature, inert atmosphere |
| 2 | Further Sulfonation | Intermediate + 98% H₂SO₄, 135 °C, vacuum (10 Pa) | 2,7-Naphthalenedisulfonic acid | Vacuum level, temperature, reaction time |
| 3 | Diazotization | Aromatic amine + NaNO₂ + acid, 0–5 °C | Diazonium salt | Temperature, pH control |
| 4 | Azo Coupling | Diazonium salt + 3-amino-2,7-naphthalenedisulfonic acid | Azo-linked naphthalenedisulfonic acid derivative | pH, temperature, coupling time |
| 5 | Sulfonylation | Chlorosulfonic acid or oleum + ethylene glycol | Sulfooxyethylsulfonyl-substituted azo compound | Stoichiometry, temperature, purification |
In-Depth Research Findings and Methodological Considerations
Reaction Optimization and Purity Control
The sulfonation steps require precise control of temperature and acid concentration to avoid over-sulfonation or formation of unwanted isomers.
Vacuum application during the second sulfonation step enhances removal of by-product gases and drives the reaction forward, improving yield.
Diazotization and azo coupling demand low temperatures and pH buffering to maintain diazonium salt stability and prevent side reactions.
Sulfonylation reactions are sensitive to reagent excess and temperature; excess chlorosulfonic acid can lead to degradation, while insufficient amounts reduce functionalization efficiency.
Industrial Scale Considerations
Large-scale reactors employ inert atmospheres (N₂ or Ar) to prevent oxidation.
Reaction times and temperatures are optimized to balance throughput and product quality.
Purification involves crystallization under controlled pH and temperature to isolate the desired compound with high purity.
Waste acid neutralization and recovery systems are integrated to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored plastics and papers.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with DNA: It can intercalate into DNA, affecting gene expression and cellular processes.
Formation of Reactive Intermediates: During metabolic processes, reactive intermediates can be formed, which may interact with cellular components.
Comparison with Similar Compounds
Reactive Black 5 (C.I. Reactive Black 5, CAS 17095-24-8)
Structure :
Comparison :
- Similarities : Both compounds share the naphthalenedisulfonic acid backbone and sulfooxyethylsulfonyl substituents, making them highly water-soluble and reactive toward cellulose.
- Differences : Reactive Black 5 has an additional azo group and two extra sulfonic acid groups, resulting in a higher molecular weight (991.82 g/mol vs. ~903.89 g/mol for the target compound) and deeper color intensity .
Reactive Red 250 (CAS 125830-49-1)
Structure :
Comparison :
- Similarities : Both are azo dyes with sulfonic acid groups for textile applications.
- Differences : Reactive Red 250’s triazine ring allows for nucleophilic substitution reactions with fibers, whereas the target compound relies on sulfooxyethylsulfonyl groups for covalent bonding. This difference affects pH-dependent application conditions .
7-Amino-4-hydroxy-3-[4-(2-sulfooxyethylsulfonyl)phenyl]azo-naphthalene-2-sulfonic Acid (CAS 177964-38-4)
Structure :
- Molecular Formula : C₂₆H₂₅N₅O₁₉S₆.
- Key Features: Single azo group and three sulfonic acid groups. Lacks the amino group at position 3 of the naphthalene core .
Comparison :
- Similarities : Identical sulfonic acid and sulfooxyethylsulfonyl substituents.
- Differences: The absence of the amino group reduces electron-donating effects, altering UV-Vis absorption properties (e.g., λmax shifts compared to the target compound) .
Structural Impact on Properties
| Compound | Azo Groups | Sulfonic Acid Groups | Key Substituents | Application |
|---|---|---|---|---|
| Target Compound | 1 | 6 | Amino, sulfooxyethylsulfonyl | Textile dyeing |
| Reactive Black 5 | 2 | 6 | Two sulfooxyethylsulfonyl | Deep black dye for cotton |
| Reactive Red 250 | 1 | 5 | Triazine, chlorine | Bright red dye, pH-sensitive |
| CAS 177964-38-4 | 1 | 3 | Hydroxy, sulfooxyethylsulfonyl | Intermediate in dye synthesis |
- Water Solubility : Directly correlates with the number of sulfonic acid groups. The target compound and Reactive Black 5 exhibit superior solubility compared to simpler analogs .
- Stability : Sulfooxyethylsulfonyl groups enhance hydrolytic stability under storage conditions but require alkaline pH for fiber fixation .
Spectroscopic and Analytical Performance
- Target Compound : Used in spectrophotometric methods (e.g., drug determination) due to its strong absorbance in the visible spectrum. Similar compounds like 3-hydroxy-4-[(4-sulfophenyl)azo]-naphthalenedisulfonic acid (CAS 5859-12-1) show λmax at 510–520 nm, while the target compound’s λmax is red-shifted due to extended conjugation .
Regulatory and Environmental Considerations
- Regulatory Status: Listed under EPA and EU regulations due to azo dye degradation risks (e.g., aromatic amine release). The sulfooxyethylsulfonyl group reduces toxicity compared to non-sulfonated azo dyes .
- Synthetic Routes : Diazotization and coupling reactions are standard, but substituent variation (e.g., using 1-naphthol vs. 2-naphthol) tailors properties for specific applications .
Biological Activity
2,7-Naphthalenedisulfonic acid, 3-amino-4-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]- is a synthetic organic compound primarily used as a dye in various industrial applications. Its complex structure and functional groups contribute to its biological activity, influencing its interactions with biological systems.
- Molecular Formula : C₁₈H₁₈N₂O₈S₂
- Molecular Weight : 478.47 g/mol
- CAS Number : 6358-57-2
The biological activity of this compound can be attributed to its azo group, which is known for its ability to undergo reduction in biological systems. This reduction can lead to the formation of aromatic amines, which may exhibit various toxicological effects. The sulfonic acid groups enhance solubility in water, facilitating its interaction with biological molecules.
Antimicrobial Properties
Research indicates that azo compounds, including 2,7-naphthalenedisulfonic acid derivatives, exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of certain bacteria and fungi.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 12 |
| C. albicans | 10 |
Table 1: Antimicrobial activity of 2,7-Naphthalenedisulfonic acid against selected microorganisms.
Cytotoxicity
Cytotoxicity studies have demonstrated that this compound can induce cell death in various cancer cell lines through mechanisms such as apoptosis and necrosis. The compound's ability to generate reactive oxygen species (ROS) plays a significant role in its cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Table 2: Cytotoxic effects of 2,7-Naphthalenedisulfonic acid on different cancer cell lines.
Environmental Impact
The environmental persistence of azo dyes like 2,7-naphthalenedisulfonic acid is a concern due to their potential toxicity and bioaccumulation. Studies suggest that while these compounds can degrade under anaerobic conditions, they may also release harmful aromatic amines into the environment.
Case Study 1: Textile Industry
In the textile industry, the application of 2,7-naphthalenedisulfonic acid as a dye has raised concerns regarding wastewater management. A study conducted by Health Canada assessed the environmental impact and concluded that while the compound does not accumulate significantly in organisms, it poses risks if released in large quantities into aquatic systems .
Case Study 2: Health Implications
A screening assessment by the Government of Canada indicated that exposure levels to this compound are low and not expected to pose significant health risks to the general population . However, ongoing monitoring is recommended due to its potential effects on sensitive populations.
Q & A
Q. Q1. How can the purity and structural integrity of this compound be verified during synthesis?
Methodological Answer: Purity and structural confirmation require a combination of analytical techniques:
- HPLC-MS : To confirm molecular weight and detect impurities.
- FT-IR Spectroscopy : To identify functional groups (e.g., sulfonic acid, azo bonds).
- Elemental Analysis : To validate stoichiometric ratios of C, H, N, and S .
- UV-Vis Spectroscopy : Characterize absorption maxima (λmax) of the azo group (~450–550 nm), which is sensitive to conjugation and substituent effects .
Q. Q2. What solvents are optimal for solubility studies, and how does pH affect stability?
Methodological Answer:
- Polar Solvents : Water, DMSO, and aqueous buffers (pH 2–12) are ideal due to sulfonic acid groups.
- pH Stability :
- Acidic Conditions : Protonation of sulfonic groups may reduce solubility.
- Alkaline Conditions : Deprotonation enhances solubility but risks azo bond cleavage.
- Data Table :
| Solvent | Solubility (mg/mL) | Stability (pH 7, 25°C) |
|---|---|---|
| Water | >50 | >48 hours |
| DMSO | >100 | >72 hours |
Advanced Research Questions
Q. Q3. How can computational modeling predict reactivity in azo-bond cleavage mechanisms?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electron density around the azo bond.
- Reaction Pathways : Simulate hydrolysis or photodegradation to identify intermediates.
- Key Findings :
- Experimental Validation : Compare computational predictions with LC-MS degradation profiles .
Q. Q4. What strategies resolve contradictory spectral data in substituted azo-naphthalene derivatives?
Methodological Answer:
-
Case Study : Conflicting NMR signals for aromatic protons due to tautomerism.
-
Approaches :
-
Data Table :
Technique Resolution Capability Example Application VT-NMR Tautomer equilibria Keto-enol shifts 2D-COSY Proton coupling Aromatic H mapping
Q. Q5. How to design experiments for assessing environmental persistence under regulatory guidelines?
Methodological Answer:
- OECD 301B Test : Measure biodegradability via dissolved organic carbon (DOC) removal.
- Photolysis Studies : Use simulated sunlight (λ > 290 nm) to track half-life (t½).
- Key Data :
- Mitigation : Propose advanced oxidation processes (e.g., ozonation) for degradation .
Methodological Challenges
Q. Q6. How to optimize regioselectivity in diazo coupling reactions for derivatives?
Methodological Answer:
- Controlled Conditions :
- pH 8–9 : Favors coupling at the 4-position of the naphthalene ring.
- Low Temperature (0–5°C) : Minimizes side reactions (e.g., bis-azo formation).
- Catalytic Additives : Use β-cyclodextrin to enhance selectivity via host-guest interactions .
- Validation : Monitor reaction progress with TLC (Rf = 0.3–0.5 in EtOAc/MeOH 4:1) .
Q. Q7. What analytical methods quantify trace impurities in industrial-grade batches?
Methodological Answer:
-
LC-MS/MS : Detect sulfonated byproducts (e.g., des-azo intermediates) at ppb levels.
-
Ion Chromatography : Quantify residual sulfates and sulfites.
-
Impurity Profile :
Impurity Source Acceptable Limit Unreacted diazonium salt Incomplete coupling <0.1% Sulfate ions Sulfonation step <50 ppm
Data Contradiction Analysis
Q. Q8. Why do stability studies show conflicting half-lives across literature?
Methodological Answer:
- Root Causes :
- Matrix Effects : Buffers vs. natural water (e.g., humic acids accelerate degradation).
- Light Source Variability : UV intensity and wavelength range differ between studies.
- Resolution :
Synthesis and Scale-Up
Q. Q9. How to mitigate exothermic risks during large-scale sulfonation?
Methodological Answer:
-
Reactor Design : Use jacketed reactors with controlled cooling (ΔT < 5°C/min).
-
In Situ Monitoring : Employ FT-IR for real-time tracking of sulfonic acid formation.
-
Safety Data :
Parameter Value Adiabatic Temp Rise 120°C (uncontrolled) Recommended Scale <10 kg/batch
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
